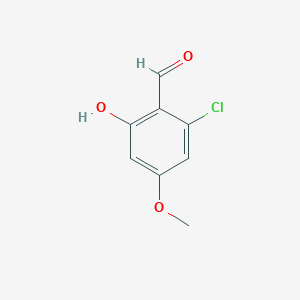

2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-5-2-7(9)6(4-10)8(11)3-5/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXMDMGOYNUVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a preferred synthetic route, including mechanistic insights, step-by-step experimental protocols, and a discussion of the underlying chemical principles that ensure the desired regioselectivity and yield. The presented pathway prioritizes the use of readily available starting materials and robust, scalable reaction conditions.

Introduction and Strategic Overview

This compound is a key building block in medicinal chemistry, with its unique substitution pattern offering multiple points for further functionalization. The strategic placement of the chloro, hydroxyl, and methoxy groups on the benzaldehyde scaffold allows for the targeted synthesis of complex molecules with diverse biological activities. The development of a robust and regioselective synthesis is therefore of paramount importance.

This guide will focus on the most logical and field-proven synthetic strategy, which involves the ortho-formylation of a pre-functionalized phenol. This approach offers superior control over the final substitution pattern compared to the chlorination of a pre-existing benzaldehyde, which often leads to a mixture of isomers.

The chosen pathway commences with the commercially available 3-Chloro-5-methoxyphenol and proceeds via a highly regioselective formylation reaction to yield the target compound. The rationale behind this selection is based on the predictable directing effects of the substituents on the phenol ring, which will be discussed in detail.

The Preferred Synthesis Pathway: Ortho-Formylation of 3-Chloro-5-methoxyphenol

The most effective and regioselective synthesis of this compound is achieved through the direct formylation of 3-Chloro-5-methoxyphenol. This method is advantageous due to the strong ortho-directing effect of the hydroxyl group, which, in concert with the electronic and steric influences of the other substituents, channels the formylation to the desired position.

Several ortho-formylation methods for phenols are documented in the literature, including the Duff reaction, the Vilsmeier-Haack reaction, and the use of paraformaldehyde with a magnesium salt.[1][2][3] Among these, the Casnati-Skattebøl formylation, which utilizes paraformaldehyde in the presence of magnesium chloride and triethylamine, has demonstrated excellent yields and high ortho-selectivity for a variety of substituted phenols.[1][4] This method is therefore recommended for the synthesis of this compound.

Mechanistic Rationale and Regioselectivity

The high regioselectivity of the ortho-formylation of 3-Chloro-5-methoxyphenol is a direct consequence of the electronic and steric effects of the substituents on the aromatic ring. In electrophilic aromatic substitution reactions, the hydroxyl group is a potent activating and ortho-, para-directing group.[5][6][7][8]

In the case of 3-Chloro-5-methoxyphenol, the positions ortho to the hydroxyl group are C2 and C6, while the para position is C4. The C4 position is already substituted with a methoxy group. Therefore, electrophilic attack is directed to the C2 and C6 positions.

The formylation reaction is an electrophilic aromatic substitution. In the Casnati-Skattebøl formylation, a magnesium phenoxide is formed in situ, which then reacts with paraformaldehyde.[1][4] The electrophile is directed to the positions of highest electron density, which are ortho to the strongly activating hydroxyl group.

Between the two available ortho positions (C2 and C6), the steric hindrance from the adjacent chloro and methoxy groups influences the site of formylation. The formylating agent will preferentially attack the less sterically hindered position, which is the C2 position, leading to the desired product, this compound.

Diagram 1: Synthesis Pathway of this compound

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. leah4sci.com [leah4sci.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

physicochemical properties of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a polysubstituted aromatic aldehyde, a class of molecules that serve as versatile building blocks in modern organic synthesis. The strategic placement of chloro, hydroxyl, methoxy, and formyl groups on the benzene ring imparts a unique reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems, and a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its core physicochemical properties, detailed spectral characterization, a robust synthetic protocol with mechanistic insights, and an overview of its reactivity and potential applications. The content herein is curated to provide researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their work.

Molecular Structure and Core Physicochemical Properties

A compound's utility in a laboratory or industrial setting is fundamentally dictated by its physical and chemical properties. These parameters govern its solubility, stability, reactivity, and appropriate handling protocols.

The structure of this compound, confirmed by its IUPAC name, features a benzaldehyde core with substituents at positions 2, 4, and 6.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| CAS Number | 116475-68-4 | [1][3] |

| Appearance | White to off-white crystalline solid | (Typical for this class of compounds) |

| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; Insoluble in water. | [4][5] |

| Melting Point | Data not readily available; isomers show high melting points (e.g., 204-208 °C). |

Expert Insight: The high melting points observed in closely related isomers suggest strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, within the crystal lattice. Its poor aqueous solubility is characteristic of substituted aromatic compounds and necessitates the use of organic solvents for reactions and analytical characterization.

Synthesis and Purification: A Validated Protocol

The synthesis of substituted hydroxybenzaldehydes is a well-established area of organic chemistry. Formylation of an activated aromatic ring is the most direct approach. The following section details a robust, field-proven workflow for the preparation of this compound from a commercially available precursor.

Synthetic Workflow Diagram

Caption: Synthetic workflow via the Vilsmeier-Haack reaction.

Step-by-Step Experimental Protocol

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring. The formation of the solid Vilsmeier reagent (a chloroiminium salt) will be observed. Stir for 30 minutes at 0 °C.

-

Electrophilic Aromatic Substitution: Dissolve 3-chloro-5-methoxyphenol (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.

-

Reaction Progression: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Hydrolysis (Work-up): Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Follow this with the addition of an aqueous sodium acetate solution until the pH is neutral (~7). This step hydrolyzes the iminium intermediate to the final aldehyde.

-

Isolation and Purification: The product often precipitates as a solid and can be collected by vacuum filtration. Alternatively, extract the product from the aqueous mixture using ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.

Causality and Trustworthiness: This protocol is a self-validating system. The Vilsmeier-Haack reaction is a highly reliable method for the formylation of electron-rich aromatic rings.[6] The electrophilic chloroiminium salt is generated in situ and reacts with the activated phenol. The subsequent hydrolysis is a critical, high-yielding step that converts the stable intermediate to the desired aldehyde.[6] The purity of the final product can be rigorously confirmed by melting point analysis and the spectroscopic methods outlined below.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Table 2: Proton NMR Assignments

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 - 12.0 | s (broad) | 1H | Ar-OH | Deshielded due to strong intramolecular H-bonding with the aldehyde's carbonyl oxygen. |

| ~10.3 | s | 1H | -CHO | Typical chemical shift for an aromatic aldehyde proton. |

| ~6.45 | d | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |

| ~6.35 | d | 1H | Ar-H | Aromatic proton ortho to the chloro group. |

| ~3.85 | s | 3H | -OCH₃ | Standard chemical shift for an aryl methyl ether. |

Expert Interpretation: The most diagnostic signal is the far downfield shift of the hydroxyl proton (~12 ppm), which is a hallmark of a strong intramolecular hydrogen bond forming a stable six-membered ring with the adjacent carbonyl group. The two aromatic protons will appear as doublets due to meta-coupling, and their precise shifts will be influenced by the electronic effects of the neighboring substituents.

Predicted ¹³C NMR and IR Data

Table 3: Key ¹³C NMR and IR Signals

| Technique | Signal | Assignment |

| ¹³C NMR | ~194 ppm | Aldehyde Carbonyl (C=O) |

| ~165-168 ppm | Aromatic C-O | |

| ~100-140 ppm | Other Aromatic Carbons | |

| ~56 ppm | Methoxy Carbon (-OCH₃) | |

| IR (cm⁻¹) | 3100-3300 (broad) | O-H stretch (H-bonded) |

| 2850, 2750 | C-H stretch (aldehyde) | |

| 1640-1660 (strong) | C=O stretch (aldehyde, H-bonded) | |

| ~1600, ~1480 | C=C stretch (aromatic) | |

| ~1250, ~1050 | C-O stretch (ether) |

The combination of NMR and IR data provides irrefutable evidence of the compound's structure. The presence of the aldehyde is confirmed by signals in all three datasets, demonstrating the self-validating nature of a multi-technique characterization approach.

Reactivity and Synthetic Potential

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

Caption: Major reaction pathways available for synthetic modification.

-

Aldehyde Group: Serves as a key electrophilic site for C-C bond formation (e.g., Wittig, Grignard, Aldol reactions), reduction to an alcohol, or oxidation to a carboxylic acid.

-

Phenolic Hydroxyl Group: Can be readily alkylated or acylated. Its directing effects can influence further electrophilic substitution, though this is sterically hindered.

-

Aryl Chloride: Provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

Applications in Drug Discovery and Development

Substituted benzaldehydes are privileged scaffolds in medicinal chemistry, acting as precursors to a wide range of bioactive heterocyclic compounds.[7][8] This specific molecule is an ideal starting point for constructing libraries of compounds for screening. For example, it can be used in the synthesis of:

-

Chalcones and Flavonoids: By condensation with acetophenones, leading to compounds with known anti-inflammatory and anti-cancer properties.[9]

-

Schiff Bases and Benzoxazines: By reaction with primary amines, generating ligands for metal complexes or novel bioactive agents.[8]

-

Complex Natural Product Analogues: The multiple functional groups allow for sequential, regioselective modifications to build intricate molecular architectures.

The presence of the chlorine atom can also be exploited to enhance pharmacokinetic properties or to serve as a vector for radiolabeling in imaging studies.[10]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

WorldOfChemicals. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis. Retrieved from [Link]

-

WisdomLib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

-

Slideshare. (n.d.). Substituted benzaldehydes and acetophenones to yield derivatives. Retrieved from [Link]

Sources

- 1. This compound | C8H7ClO3 | CID 21107085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 57911671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 116475-68-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Hydroxy-4-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 5. 2-Hydroxy-4-methoxybenzaldehyde | 673-22-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 9. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]

- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-6-hydroxy-4-methoxybenzaldehyde CAS number and molecular structure

An In-Depth Technical Guide to 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, applications, and safety protocols. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Core Compound Identification and Properties

This compound is a substituted aromatic aldehyde. Its unique arrangement of functional groups—chloro, hydroxyl, methoxy, and aldehyde on a benzene ring—makes it a versatile precursor in multi-step organic synthesis.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear basis for its procurement and use in experimental settings.

| Identifier | Value | Source |

| CAS Number | 116475-68-4 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| SMILES | COC1=CC(=C(C(=C1)Cl)C=O)O | [1] |

| InChIKey | XLXMDMGOYNUVQL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.

| Property | Value | Source |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 204-208 °C | [3][4] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is critical for its availability in research and development. A common synthetic strategy involves the electrophilic chlorination of a suitable precursor, such as isovanillin, under controlled conditions to ensure the correct regiochemistry of the incoming chloro group.[3]

The causality behind this choice lies in the directing effects of the existing hydroxyl and methoxy groups on the aromatic ring. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The methoxy group is also activating. Careful selection of a chlorinating agent and reaction conditions is paramount to favor substitution at the desired C-2 position relative to the aldehyde.

Synthesis Workflow Diagram

The following diagram illustrates a representative workflow for the synthesis of the target compound.

Caption: A representative workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1.0 eq).

-

Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM).

-

Cool the reaction mixture to 0°C using an ice bath. The low temperature helps to control the exothermicity of the reaction and improve selectivity.

-

-

Chlorination:

-

Charge the dropping funnel with a solution of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, 1.1 eq) in anhydrous DCM.

-

Add the chlorinating agent dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion.

-

Upon completion, carefully quench the reaction by slowly adding distilled water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to isolate the pure product.

-

Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

-

Applications in Research and Drug Development

The utility of this compound lies in its capacity to serve as a versatile building block for more complex molecules.[3] Its functional groups offer multiple reactive sites for chemical transformations, making it valuable in the synthesis of pharmaceutical intermediates.

Role as a Pharmaceutical Precursor

In drug development, scaffolds like this compound are essential for constructing novel molecular entities. The aldehyde group can undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, or oxidation to form carboxylic acids. The hydroxyl group can be alkylated or acylated, while the chloro and methoxy groups modify the electronic properties and steric profile of the molecule.

A related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[5] This suggests that derivatives of this chemical class are of significant interest for developing new antimicrobial agents. The mechanism of action for HMB involves targeting the bacterial cell membrane.[5]

Conceptual Drug Synthesis Pathway

The following diagram illustrates how this compound could be utilized as a starting material in a hypothetical multi-step synthesis of a bioactive compound.

Caption: Hypothetical pathway using the title compound as a scaffold in drug synthesis.

Safety, Handling, and Spectroscopic Data

Proper handling and awareness of potential hazards are crucial when working with any chemical intermediate.

Hazard Identification and Safety Protocols

Based on available Safety Data Sheets (SDS) for structurally similar compounds, this compound should be handled with care. The primary hazards are related to irritation.

| Hazard Category | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves.[6][7] |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[6][7] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area.[6][7][8] |

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is mandatory. For handling larger quantities of the solid, a dust mask (e.g., N95) is recommended.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]

Expected Spectroscopic Data

While specific spectra for this compound require experimental acquisition, the expected spectroscopic characteristics can be predicted based on its structure. These data are vital for quality control and reaction monitoring.

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet (~9.5-10.5 ppm).- Aromatic protons (2H) appearing as doublets or singlets in the aromatic region (~6.0-7.5 ppm).- Phenolic hydroxyl proton (OH) singlet (variable, ~5-12 ppm).- Methoxy protons (OCH₃) singlet (~3.8-4.0 ppm). |

| ¹³C NMR | - Aldehyde carbonyl carbon (~190 ppm).- Aromatic carbons, including those attached to O, Cl, and C=O (~100-165 ppm).- Methoxy carbon (~55-60 ppm). |

| FT-IR (cm⁻¹) | - Broad O-H stretch (~3200-3500 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Aldehyde C=O stretch (~1650-1680 cm⁻¹).- C=C aromatic ring stretches (~1500-1600 cm⁻¹).- C-O ether stretch (~1200-1300 cm⁻¹). |

| Mass Spec (MS) | - Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern for chlorine (approx. 3:1 ratio). |

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals. Its well-defined structure provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Bio-Connect. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

A&Z INDUSTRY. (n.d.). Exploring 2-Hydroxy-4-Methoxybenzaldehyde: Properties and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-methoxy-6-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

-

ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Retrieved from [Link]

-

ACS Publications. (2018, August 10). Biocatalysis in Drug Development—Highlights of the Recent Patent Literature. Retrieved from [Link]

Sources

- 1. This compound | C8H7ClO3 | CID 21107085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 116475-68-4|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97 37687-57-3 [sigmaaldrich.com]

- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.vu.nl [bio.vu.nl]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to Determining the Solubility Profile of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Foreword: From Ambiguity to Actionable Insight

In the realm of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary checkbox; it is a cornerstone of its developability. For a molecule like 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry and materials science, a well-defined solubility profile is the gateway to formulation, bioavailability, and ultimately, therapeutic efficacy. This guide eschews a rigid, one-size-fits-all approach. Instead, it provides a comprehensive framework grounded in scientific first principles and validated methodologies to empower researchers to meticulously characterize the solubility of this compound and, by extension, other novel chemical entities. We will delve into not just the "how" but the "why," ensuring that each experimental step is a deliberate and informed decision.

Section 1: Theoretical Underpinnings of Solubility: A Predictive Framework

Before embarking on experimental determination, a robust theoretical understanding of the factors governing solubility is paramount. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] Let's dissect the molecular structure of this compound to predict its behavior in various solvent classes.

Molecular Structure Analysis:

-

Polar Functional Groups: The presence of a hydroxyl (-OH) group and an aldehyde (-CHO) group introduces polarity and the capacity for hydrogen bonding.[4][5][6] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the aldehyde is a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring is inherently nonpolar, contributing to hydrophobic character.

-

Substituents: The chloro (-Cl) and methoxy (-OCH3) groups add further complexity. The electronegative chlorine atom induces a dipole moment, while the methoxy group can accept a hydrogen bond.

Predicted Solubility Behavior:

Based on this analysis, we can anticipate that this compound will exhibit a degree of solubility in a range of solvents:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ability to form hydrogen bonds with the hydroxyl and aldehyde groups suggests potential solubility in these solvents.[4][5][6][7] Water, being highly polar, will interact favorably with the polar functionalities.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess dipole moments and can accept hydrogen bonds, interacting favorably with the polar parts of the molecule.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the significant polarity of the molecule. However, the nonpolar aromatic ring may allow for some minimal interaction.[9]

This predictive framework is a crucial first step, guiding the selection of an appropriate range of solvents for experimental investigation.

Section 2: Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[10][11] This technique ensures that the solvent is fully saturated with the solute, providing a reliable measure of its intrinsic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment:

-

This compound (solid form)

-

A range of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol:

-

Preparation of Solvent Media: Prepare a sufficient volume of each selected solvent. For aqueous solubility, use purified water and consider buffers to assess pH-dependent solubility.

-

Addition of Excess Solid: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The key is to ensure that a visible amount of undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, to ensure saturation is reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, two common methods are:

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A pre-established calibration curve is essential for accurate quantification.[14][15]

-

-

Data Analysis and Reporting: Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L. Perform each determination in triplicate to ensure reproducibility.[13]

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Section 3: Interpreting the Results: A Deeper Dive into Solute-Solvent Interactions

The quantitative data obtained from the shake-flask experiments should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent Class | Solvent | Solubility (mg/mL) |

| Polar Protic | Water | [Experimental Value] |

| Ethanol | [Experimental Value] | |

| Methanol | [Experimental Value] | |

| Polar Aprotic | Acetone | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | |

| Ethyl Acetate | [Experimental Value] | |

| Nonpolar | Dichloromethane | [Experimental Value] |

| Toluene | [Experimental Value] | |

| Hexane | [Experimental Value] |

The observed solubility values can be rationalized by considering the specific intermolecular forces at play between the solute and each solvent.[9]

-

High Solubility in Polar Protic and Aprotic Solvents: This would be attributed to strong dipole-dipole interactions and, crucially, hydrogen bonding between the hydroxyl and aldehyde groups of the solute and the polar solvent molecules.[4][8]

-

Moderate to Low Solubility in Less Polar Solvents: As the polarity of the solvent decreases, the energetic favorability of solvating the polar functional groups of this compound diminishes, leading to lower solubility.

-

Insolubility in Nonpolar Solvents: The energy required to break the strong intermolecular forces between the polar solute molecules (solute-solute interactions) would not be compensated by the weak van der Waals forces formed with nonpolar solvent molecules (solute-solvent interactions), resulting in poor solubility.[9]

Diagram of Key Molecular Interactions Influencing Solubility:

Caption: Intermolecular forces governing the solubility of the target compound.

Section 4: Safety and Handling Considerations

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all solvents is mandatory. While a specific SDS for the target compound was not found, related compounds indicate that standard laboratory precautions should be observed.[16][17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Foundation for Further Development

This guide has provided a comprehensive framework for determining and understanding the solubility profile of this compound. By integrating theoretical predictions with a robust experimental methodology, researchers can generate the actionable data necessary to advance their research and development efforts. A thorough understanding of solubility is not just a data point; it is a critical piece of the puzzle in unlocking the full potential of a novel chemical entity.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link]

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

-

Chemistry For Everyone. How Do Hydrogen Bonds Influence Solubility? YouTube, 7 May 2025. [Link]

-

Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

-

Pharmacy Infoline. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. [Link]

-

Solubility of Things. Polarity and Chemical Reactivity. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. 2 July 2018. [Link]

-

askIITians. How do hydrogen bonds affect solubility? 18 August 2025. [Link]

-

Walsh Medical Media. Solute- Solvent Interaction. 29 July 2021. [Link]

-

BYJU'S. Hydrogen Bonding. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). 9 December 2024. [Link]

-

National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Abraham Entertainment. Solubility Of Polar Compounds: Unraveling The Secrets. 16 November 2025. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

QuickTakes. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. [Link]

-

Alloprof. Measuring Solubility. [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? 12 November 2013. [Link]

-

Bio-protocol. 2.2.2. Equilibrium solubility measurement. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. 2 July 2018. [Link]

-

Study.com. State the short general principle of solubility, and explain what it means. [Link]

-

Wikipedia. Solubility. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Chemistry LibreTexts. 2.2: Solubility Lab. 11 September 2021. [Link]

-

Studypool. General principles of Solubility. [Link]

-

BYJU'S. Factors Affecting Solubility. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. 29 January 2023. [Link]

-

PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. homework.study.com [homework.study.com]

- 3. studypool.com [studypool.com]

- 4. m.youtube.com [m.youtube.com]

- 5. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]

- 8. Student Question : Explain the types of solvent-solute interactions and how they affect solubility. | Chemistry | QuickTakes [quicktakes.io]

- 9. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes [pharmacyinfoline.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 17. biosynth.com [biosynth.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Proposed Synthesis of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Introduction and Retrosynthetic Analysis

Substituted hydroxybenzaldehydes are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their functional groups—a reactive aldehyde, a phenolic hydroxyl, and various ring substituents—allow for a wide range of subsequent chemical modifications.

While a survey of the chemical literature does not yield a specific documented synthesis for 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, a logical and efficient synthetic route can be devised. The proposed synthesis starts from a commercially available precursor and employs two key, high-yielding reactions: electrophilic chlorination and formylation.

A retrosynthetic analysis suggests that the target molecule can be obtained by the formylation of 2-chloro-3-methoxy-5-hydroxyphenol. This intermediate, in turn, can be synthesized via the selective chlorination of 3-methoxyphenol. However, a more direct and regioselective route would involve the formylation of 3-chloro-5-methoxyphenol. Given the directing effects of the substituents, formylation is expected to occur ortho to the hydroxyl group.

Proposed Synthetic Workflow

The proposed synthesis of this compound is a two-step process commencing from 3-methoxyphenol. The first step is a regioselective chlorination, followed by a formylation reaction. The Vilsmeier-Haack reaction is proposed as the primary method for formylation due to its effectiveness with electron-rich aromatic compounds.[1][2] An alternative, the Gattermann reaction, is also discussed.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols and Rationale

Step 1: Synthesis of 2-Chloro-5-methoxyphenol (Electrophilic Chlorination)

Rationale for Experimental Choices:

The hydroxyl and methoxy groups of 3-methoxyphenol are ortho, para-directing activators. To achieve chlorination at the 2-position (ortho to the hydroxyl and para to the methoxy group), a mild and selective chlorinating agent is required. Sulfuryl chloride (SO₂Cl₂) in a non-polar solvent at low temperatures is an effective choice for the monochlorination of activated phenols. The low temperature helps to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxyphenol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.05 equivalents) in DCM dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Chloro-5-methoxyphenol.

Step 2: Synthesis of this compound (Formylation)

Rationale for Experimental Choices:

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This electrophile is mild enough to react selectively with activated rings like phenols. The formylation is expected to occur at the position ortho to the strongly activating hydroxyl group and para to the chloro group.

Mechanism of the Vilsmeier-Haack Reaction:

Sources

Spectroscopic Elucidation of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde: A Predictive and Comparative Analysis

Introduction

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical and agrochemical agents. The unique arrangement of its functional groups—a halogen, a hydroxyl group, a methoxy group, and an aldehyde—on the benzene ring suggests a rich chemical reactivity and potential for diverse biological activities. Accurate structural confirmation is paramount for any application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of such characterization.

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in established principles of spectroscopic interpretation and are supported by comparative analysis with well-characterized, structurally related molecules. The methodologies for acquiring such spectra are also detailed to provide a comprehensive resource for researchers.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Singlet | 1H | -OH |

| ~10.3 | Singlet | 1H | -CHO |

| ~6.5 | Singlet | 1H | Ar-H |

| ~6.4 | Singlet | 1H | Ar-H |

| ~3.9 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (aldehyde) |

| ~165 | C-O (methoxy) |

| ~160 | C-OH |

| ~135 | C-Cl |

| ~115 | C-CHO |

| ~100 | C-H |

| ~98 | C-H |

| ~56 | -OCH₃ |

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (methoxy) |

| 2850 - 2750 | Weak | C-H stretch (aldehyde) |

| 1680 - 1660 | Strong | C=O stretch (aldehyde) |

| 1600 - 1580 | Medium | C=C stretch (aromatic) |

| 1480 - 1440 | Medium | C=C stretch (aromatic) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 850 - 750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Predicted Identity |

| 186/188 | [M]⁺ (Molecular ion) |

| 185/187 | [M-H]⁺ |

| 157/159 | [M-CHO]⁺ |

| 142/144 | [M-CHO-CH₃]⁺ |

| 127 | [M-CHO-Cl]⁺ |

Detailed Spectroscopic Analysis and Interpretation

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to be relatively simple due to the substitution pattern.

-

Hydroxyl Proton (-OH): The phenolic hydroxyl proton is expected to appear as a broad singlet in the downfield region, typically between 11.0 and 12.0 ppm. Its chemical shift can be concentration-dependent and the peak may be broadened due to hydrogen bonding and exchange with trace amounts of water.

-

Aldehyde Proton (-CHO): The aldehyde proton is highly deshielded by the electronegative oxygen atom and the aromatic ring current. It is predicted to resonate as a sharp singlet around 10.3 ppm.

-

Aromatic Protons (Ar-H): There are two aromatic protons in the molecule. Due to the substitution pattern, they are not adjacent and therefore will likely appear as two distinct singlets. The electron-donating hydroxyl and methoxy groups will shield these protons, while the electron-withdrawing aldehyde and chloro groups will deshield them. The proton at C5 is flanked by the methoxy and chloro groups and is expected around 6.5 ppm. The proton at C3 is positioned between the aldehyde and methoxy groups and is predicted to be at a similar chemical shift, around 6.4 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to appear at a chemical shift of around 195 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents.

-

The carbons bearing the oxygen atoms (C4 and C6) will be significantly deshielded, with predicted shifts around 165 ppm (C4, attached to -OCH₃) and 160 ppm (C6, attached to -OH).

-

The carbon attached to the chlorine atom (C2) is also expected to be downfield, around 135 ppm.

-

The carbon to which the aldehyde group is attached (C1) is predicted to be around 115 ppm.

-

The two carbons bearing hydrogen atoms (C3 and C5) will be the most upfield of the aromatic carbons, with predicted shifts around 100 ppm and 98 ppm, respectively.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around 56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are anticipated to appear as medium intensity bands between 3100 and 3000 cm⁻¹. The C-H stretching of the methoxy group will likely be observed between 2950 and 2850 cm⁻¹. The characteristic, and often weak, aldehyde C-H stretch is expected in the 2850-2750 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group should be present in the range of 1680-1660 cm⁻¹.

-

C=C Stretches: Aromatic C=C double bond stretching vibrations will give rise to medium intensity bands in the 1600-1440 cm⁻¹ region.

-

C-O Stretches: A strong band corresponding to the aryl ether C-O stretching is predicted to be in the 1250-1200 cm⁻¹ range.

-

C-Cl Stretch: A strong absorption due to the C-Cl stretching vibration is expected in the fingerprint region, between 850 and 750 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion ([M]⁺): The molecular ion peak is predicted at an m/z of 186. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 188 with about one-third the intensity of the molecular ion peak is expected.

-

Key Fragmentations:

-

Loss of a hydrogen atom from the aldehyde group would result in a fragment at m/z 185/187 ([M-H]⁺).

-

Cleavage of the formyl group (-CHO) would lead to a significant fragment at m/z 157/159 ([M-CHO]⁺).

-

Subsequent loss of a methyl radical from the methoxy group could produce a fragment at m/z 142/144.

-

Loss of the chlorine atom from the [M-CHO]⁺ fragment would give a fragment at m/z 127.

-

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for an aromatic aldehyde like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Visualizations

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

References

Due to the predictive nature of this guide, direct literature for the spectroscopic data of this compound is not cited. The principles and comparative data are based on standard organic spectroscopy textbooks and publicly available spectral databases for analogous compounds. For general reference on spectroscopic techniques and interpretation, the following resources are recommended:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

An In-depth Technical Guide to the Potential Reactive Sites of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

Introduction

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile precursors in the development of pharmaceuticals, agrochemicals, and fragrances.[1][2] Their reactivity is intricately governed by the nature and position of substituents on the aromatic ring, which modulate the electronic and steric environment of the core structure. This guide focuses on a particularly interesting scaffold: 2-Chloro-6-hydroxy-4-methoxybenzaldehyde (C₈H₇ClO₃).

This molecule presents a fascinating case study in chemical reactivity, featuring four distinct functional groups—aldehyde, hydroxyl, methoxy, and chloro—each imparting unique properties. The interplay of their electronic effects (both inductive and resonance) and steric hindrance creates a nuanced reactivity map with multiple, selectively addressable sites. Understanding these sites is paramount for chemists aiming to utilize this compound as a building block for more complex molecular architectures. This document provides a comprehensive analysis of the molecule's structure, predicts its behavior in various chemical transformations, and offers practical insights for its application in synthesis.

Structural and Electronic Profile

The reactivity of this compound is best understood by dissecting the contribution of each substituent to the overall electronic distribution and geometry of the molecule.

-

Aldehyde (-CHO): The formyl group is a powerful electron-withdrawing group through both resonance and induction. It deactivates the aromatic ring towards electrophilic attack and acts as a meta-director.[3] Its carbonyl carbon is a key electrophilic site for nucleophilic addition.

-

Hydroxyl (-OH): As a phenolic hydroxyl group, it is a strong resonance-based electron-donating group and a potent activator for the aromatic ring, directing incoming electrophiles to its ortho and para positions.

-

Methoxy (-OCH₃): Similar to the hydroxyl group, the methoxy group is a strong activating, ortho, para-directing group due to the resonance donation of its oxygen lone pairs into the ring.

-

Chloro (-Cl): The chloro group exhibits a dual electronic nature. It is electron-withdrawing via induction but electron-donating through resonance. Overall, it is a deactivating but ortho, para-directing substituent.

-

Intramolecular Hydrogen Bonding: A critical structural feature is the potential for a strong intramolecular hydrogen bond between the phenolic proton of the C6-hydroxyl group and the carbonyl oxygen of the C1-aldehyde. This six-membered ring interaction stabilizes the planar conformation of the aldehyde group, reduces the acidity of the hydroxyl proton, and decreases the electrophilicity of the aldehyde carbon, a phenomenon observed in similar ortho-hydroxybenzaldehydes.[4]

The collective influence of these groups transforms the benzene ring into a highly polarized system with several distinct reactive centers.

Mapping the Reactive Sites: A Hierarchical Analysis

The molecule offers four primary loci for chemical transformation: the aldehyde group, the phenolic hydroxyl group, the aromatic ring itself, and the carbon atom bearing the chloro substituent.

Reactions at the Aldehyde Group (C1)

The aldehyde's carbonyl carbon is an electrophilic center, though its reactivity is tempered by the aforementioned intramolecular hydrogen bond. It remains a viable site for a range of nucleophilic addition and condensation reactions.

-

Nucleophilic Addition: It readily reacts with various nucleophiles. Common transformations include the formation of Schiff bases with primary amines, oximes with hydroxylamine, hydrazones with hydrazine derivatives, and acetals with alcohols under acidic conditions.[1][3][5]

-

Oxidation: The aldehyde can be smoothly oxidized to the corresponding carboxylic acid (2-chloro-6-hydroxy-4-methoxybenzoic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).

-

Reduction: Selective reduction to the primary alcohol (2-chloro-6-hydroxy-4-methoxybenzyl alcohol) can be achieved with mild reducing agents such as sodium borohydride (NaBH₄), which typically does not affect the aromatic ring or the chloro group.

-

Condensation Reactions: While sterically hindered by the ortho-chloro and ortho-hydroxyl groups, the aldehyde can still participate in base-catalyzed condensation reactions (e.g., Knoevenagel, Claisen-Schmidt) with active methylene compounds.

Reactions Involving the Hydroxyl Group (C6)

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a highly nucleophilic phenoxide ion. This opens pathways for O-functionalization.

-

Acidity and Salt Formation: The proton is acidic (pKa ≈ 7-10), readily reacting with bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form the corresponding phenoxide salt.

-

Etherification (O-Alkylation): The resulting phenoxide is an excellent nucleophile for Williamson ether synthesis, reacting with alkyl halides (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether.

-

Esterification (O-Acylation): Acylation with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) will produce the corresponding phenyl ester.

Electrophilic Aromatic Substitution (EAS) on the Ring

Predicting the site of electrophilic attack requires evaluating the combined directing effects of all four substituents. The hierarchy of activation is generally: -OH > -OCH₃ > -Cl > -CHO .

-

-OH (at C6): Strongly activating, directs ortho (C5) and para (C3 - blocked).

-

-OCH₃ (at C4): Strongly activating, directs ortho (C3, C5) and para (C6 - blocked).

-

-Cl (at C2): Deactivating, directs ortho (C3) and para (C5).

-

-CHO (at C1): Strongly deactivating, directs meta (C3, C5).

The positions C3 and C5 are the only available sites. Position C5 is overwhelmingly the most activated site. It is ortho to the powerful -OH activator and ortho to the -OCH₃ activator, while also being the para position relative to the -Cl director. The deactivating meta-directing effect of the aldehyde at this position is easily overcome by the potent activating groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are strongly predicted to occur at the C5 position .

Nucleophilic Aromatic Substitution (SNAr) at C2

The presence of a halogen (Cl) on a benzene ring typically makes it resistant to nucleophilic attack. However, SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.[6]

In this molecule, the powerful electron-withdrawing aldehyde group is positioned ortho to the chlorine atom. This geometry strongly activates the C2 position for attack by potent nucleophiles (e.g., methoxide, amines, thiols), enabling the displacement of the chloride ion. This pathway provides a valuable method for introducing a variety of functional groups at the C2 position.

Summary of Reactivity and Data

The following table summarizes the primary reactive sites and potential transformations.

| Reactive Site | Position | Type of Reaction | Key Reagents | Predicted Product Class |

| Aldehyde Carbonyl | C1 | Nucleophilic Addition | Amines, Alcohols, Grignard Reagents | Imines, Acetals, Secondary Alcohols |

| Aldehyde Group | C1 | Oxidation | KMnO₄, Ag₂O | Carboxylic Acid |

| Aldehyde Group | C1 | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Hydroxyl Proton | O-H at C6 | Deprotonation / Salt Formation | NaOH, K₂CO₃ | Phenoxide Salt |

| Hydroxyl Oxygen | O at C6 | O-Alkylation / O-Acylation | Alkyl Halides, Acyl Chlorides | Ethers, Esters |

| Aromatic Ring | C5 | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂, Acyl Halides/AlCl₃ | 5-Nitro, 5-Bromo, 5-Acyl derivatives |

| Chloro-substituted Carbon | C2 | Nucleophilic Aromatic Substitution | NaOCH₃, R-NH₂, NaSH | 2-Methoxy, 2-Amino, 2-Thiol derivatives |

Visualization of Molecular Reactivity

The following diagrams illustrate the key concepts discussed.

Caption: Reactivity map of this compound.

Example Experimental Protocol: Schiff Base Synthesis

This protocol details the synthesis of an imine (Schiff base) from this compound and aniline, illustrating a reaction at the aldehyde group.

Objective: To synthesize N-(2-chloro-6-hydroxy-4-methoxybenzylidene)aniline.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.05 eq)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker, Buchner funnel, filter paper

Procedure:

-

Dissolve this compound (e.g., 1.86 g, 10 mmol) in 50 mL of anhydrous ethanol in a 100 mL round-bottom flask.

-

Add aniline (0.98 g, 10.5 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation of the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product in a vacuum oven.

-

Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.

Caption: Workflow for the synthesis of a Schiff base.

Conclusion

This compound is a richly functionalized aromatic compound with a highly predictable and versatile reactivity profile. The strategic placement of activating and deactivating groups creates a hierarchy of reactive sites that can be addressed with high selectivity. The C5 position is primed for electrophilic attack, the C2 position is activated for nucleophilic substitution, and the aldehyde and hydroxyl groups provide handles for a vast array of classical organic transformations. For researchers in drug discovery and materials science, this molecule represents a valuable and powerful building block, offering multiple avenues for the construction of complex and novel chemical entities.

References

-

Chemcess. (n.d.). Benzaldehyde: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Dakshanamurthy, B. et al. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Mąkosza, M. & Wojciechowski, K. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

Quora. (2020). Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reactions? Retrieved from [Link]

Sources

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. nbinno.com [nbinno.com]

- 3. chemcess.com [chemcess.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Substituted Hydroxybenzaldehydes in Modern Drug Discovery and Materials Science: A Technical Guide

Abstract

Substituted hydroxybenzaldehydes represent a versatile class of aromatic compounds that serve as crucial building blocks in a multitude of scientific disciplines. Their inherent chemical reactivity, stemming from the presence of hydroxyl and aldehyde functional groups on a benzene ring, allows for a wide array of chemical modifications, making them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of substituted hydroxybenzaldehydes, with a particular focus on their burgeoning role in medicinal chemistry and materials science. We will delve into the causality behind experimental choices in their synthesis and analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of Substituted Hydroxybenzaldehydes

The fundamental structure of a hydroxybenzaldehyde consists of a benzene ring bearing both a hydroxyl (-OH) and an aldehyde (-CHO) group. The relative positions of these functional groups (ortho, meta, or para) and the nature and position of other substituents on the aromatic ring profoundly influence the molecule's physicochemical properties and biological activity.[3] This structural diversity is the cornerstone of their wide-ranging applications, from imparting specific flavors and fragrances to serving as precursors for complex therapeutic agents.[4][5] For instance, the para-isomer, 4-hydroxybenzaldehyde, is a key intermediate in the synthesis of numerous pharmaceuticals, including anti-inflammatory drugs and antimicrobial compounds.[1][6]

The reactivity of the hydroxyl and aldehyde groups provides a versatile platform for synthetic chemists. The hydroxyl group can undergo etherification and esterification, while the aldehyde group is amenable to oxidation, reduction, and condensation reactions, such as the formation of Schiff bases.[1][5] This dual reactivity allows for the construction of complex molecular architectures with tailored biological activities.

Synthetic Strategies: Tailoring Functionality

The synthesis of substituted hydroxybenzaldehydes can be achieved through various methods, with the choice of route often dictated by the desired substitution pattern and scalability.

Formylation of Phenols

A common and direct approach to synthesizing hydroxybenzaldehydes is the formylation of phenols. The Reimer-Tiemann reaction, for example, involves the ortho-formylation of phenols using chloroform in a basic solution.[7] However, this method can suffer from low yields and the formation of byproducts.[8]

A modified approach involves the reaction of a phenol with formaldehyde in the presence of a magnesium methoxide complex, which can achieve high ortho-selectivity.[9] This method offers a higher yield of the desired salicylaldehyde (2-hydroxybenzaldehyde).[9]

Protocol: Ortho-Selective Synthesis of Salicylaldehyde [9]

-

Preparation of Phenol Magnesium Methoxide Complex: In an anhydrous medium, react phenol with magnesium methoxide. This step is crucial for directing the formylation to the ortho position.

-

Formylation: Introduce paraformaldehyde to the phenol magnesium salt.

-

Work-up and Purification: Quench the reaction and remove impurities through successive liquid-liquid extractions with water and acid washes.

-

Characterization: Confirm the structure and purity of the resulting salicylaldehyde using FT-IR, ¹H NMR, and GC/MS.

Oxidation of Substituted Cresols

The oxidation of p-cresol and its derivatives is a widely used industrial method for producing 4-hydroxybenzaldehyde.[1][10] This process often employs a catalyst and can be optimized for high yield and selectivity.[10]

Workflow for the Synthesis of 4-Hydroxybenzaldehyde via p-Cresol Oxidation

Caption: Synthesis of 4-Hydroxybenzaldehyde from p-Cresol.

Multi-step Synthesis from Substituted Phenols

More complex substituted hydroxybenzaldehydes can be prepared through multi-step synthetic sequences. For instance, a process for preparing 3-alkoxy-4-hydroxybenzaldehydes involves carboxylation, hydroxymethylation, oxidation, and subsequent decarboxylation of a substituted phenol.[11]

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of substituted hydroxybenzaldehydes are paramount, particularly in drug development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[12][13] The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern, while the aldehyde proton gives a characteristic signal around 9.8 ppm.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands include a broad O-H stretch for the hydroxyl group and a sharp C=O stretch for the aldehyde group.[12]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[12]

-

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and is sensitive to the substitution pattern and pH.[14]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for the quantification of substituted hydroxybenzaldehydes.[15] Reversed-phase chromatography is typically employed to separate the analyte based on its polarity.[15]

-

Gas Chromatography (GC): GC, often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable hydroxybenzaldehyde derivatives.[15][16]

Table 1: Spectroscopic Data for 4-Bromo-2-hydroxybenzaldehyde [12]

| Spectroscopic Technique | Key Observations |

| ¹H NMR | Aldehyde proton (~9.8 ppm, singlet), Aromatic protons (multiplet), Hydroxyl proton (~11.0 ppm, singlet) |

| IR Spectroscopy | Characteristic absorption bands for substituted aromatic aldehydes. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to bromine isotopes. |

Protocol: Quantification of 4-Bromo-2-hydroxybenzaldehyde by HPLC-UV [15]

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Reagents and Materials: 4-Bromo-2-hydroxybenzaldehyde reference standard, HPLC-grade acetonitrile, and water.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the analyte.

-

-

Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol) to a known concentration within the calibration range. Filter the solution before injection.

-

Calibration: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Data Analysis: Determine the concentration of 4-Bromo-2-hydroxybenzaldehyde in the sample by comparing its peak area to the calibration curve.

Applications in Medicinal Chemistry: A Scaffold for Bioactivity

Substituted hydroxybenzaldehydes are a rich source of lead compounds in drug discovery due to their diverse biological activities.[2][4]

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of substituted hydroxybenzaldehyde derivatives.[17][18] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[19] For example, certain benzyloxybenzaldehyde derivatives have shown significant activity against human leukemia (HL-60) cells by inducing apoptosis and causing a loss of mitochondrial membrane potential.[19] The lipophilicity and position of substituents on the benzene ring are critical determinants of their cytotoxic activity.[17]

Signaling Pathway Implicated in the Anticancer Activity of some Benzyloxybenzaldehyde Derivatives

Caption: Mechanism of anticancer action.

Antioxidant Activity